molecular formula C26H30N4OS2 B11583879 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate

2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate

Cat. No.: B11583879
M. Wt: 478.7 g/mol
InChI Key: KOIUJMIYGWCUPH-UHFFFAOYSA-N
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Description

2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core, a piperidine ring, and a carbodithioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core.

    Introduction of the Piperidine Ring:

    Formation of the Carbodithioate Group:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the benzodiazepine core.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidone derivatives, while reduction of the carbonyl groups can lead to the formation of alcohols.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to the function of benzodiazepine receptors.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with benzodiazepine receptors in the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid

Properties

Molecular Formula

C26H30N4OS2

Molecular Weight

478.7 g/mol

IUPAC Name

[2-[(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)amino]-2-oxoethyl] 3,5-dimethylpiperidine-1-carbodithioate

InChI

InChI=1S/C26H30N4OS2/c1-17-13-18(2)15-30(14-17)26(32)33-16-23(31)29-25-24(20-9-5-4-6-10-20)19(3)27-21-11-7-8-12-22(21)28-25/h4-12,17-18,24H,13-16H2,1-3H3,(H,28,29,31)

InChI Key

KOIUJMIYGWCUPH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=S)SCC(=O)NC2=NC3=CC=CC=C3N=C(C2C4=CC=CC=C4)C)C

Origin of Product

United States

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